

dBAZ2: A Technical Guide to Investigating its Role in Epigenetic Regulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: dBAZ2

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Abstract

This technical guide provides an in-depth overview of the Bromodomain Adjacent to Zinc Finger Domain 2B (BAZ2B), also known as **dBAZ2**, a key regulatory subunit of the ISWI chromatin remodeling complexes. BAZ2B is increasingly implicated in a spectrum of biological processes, from transcriptional regulation to the pathology of complex diseases such as cancer and neurodevelopmental disorders. This document outlines the core functions of BAZ2B, its protein architecture, and its mechanism of action in epigenetic modulation. We present a compilation of quantitative data on BAZ2B's expression, binding affinities, and the effects of its inhibition, structured for clear comparison. Furthermore, this guide provides detailed experimental protocols for studying BAZ2B, including Chromatin Immunoprecipitation Sequencing (ChIP-seq), Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq), Co-Immunoprecipitation (Co-IP), and inhibitor screening assays. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of BAZ2B's role in cellular function and its potential as a therapeutic target.

Introduction to dBAZ2 (BAZ2B)

BAZ2B is a large, multi-domain protein that functions as a regulatory subunit of the ATP-dependent ISWI chromatin remodeling complexes, specifically the BRF-1 and BRF-5 complexes.^[1] These complexes play a crucial role in organizing nucleosome arrays on chromatin, thereby regulating access to DNA for fundamental processes like transcription,

replication, and DNA repair.[1] BAZ2B, in concert with the ATPase subunits SMARCA1 (in BRF-1) or SMARCA5/SNF2H (in BRF-5), modulates nucleosome spacing and can slide mononucleosomes.[1]

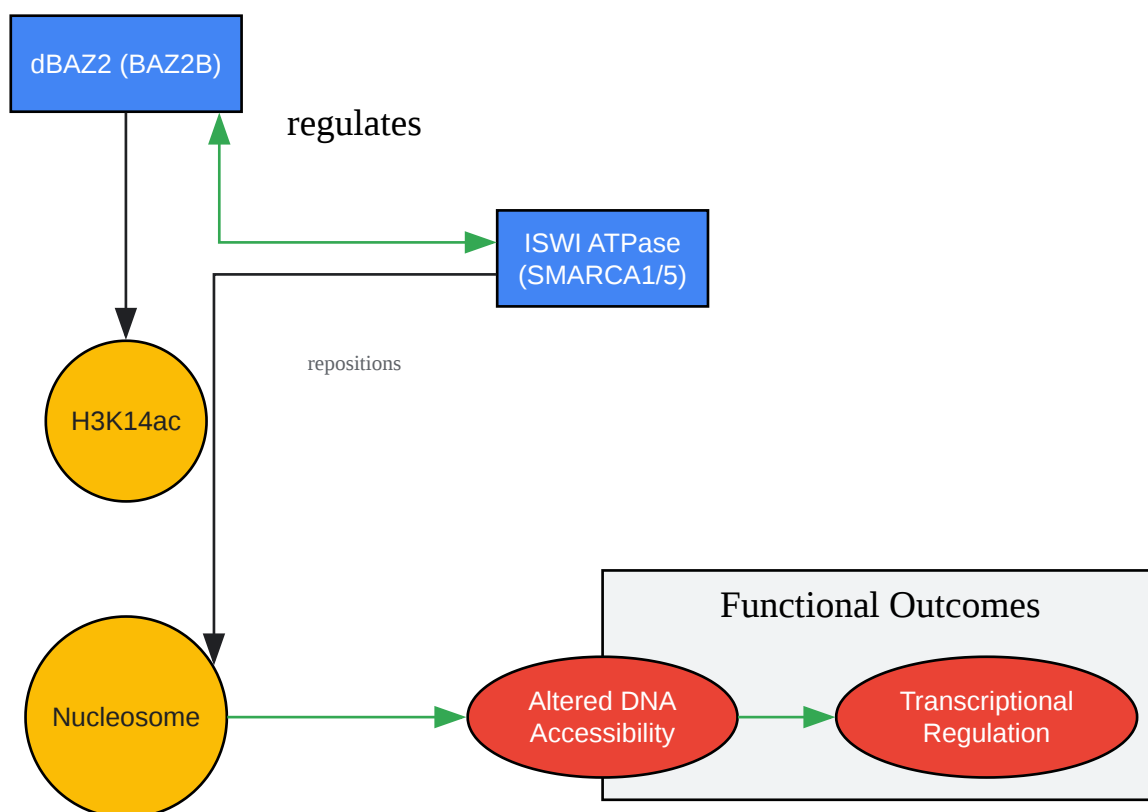
The protein architecture of BAZ2B includes several conserved functional domains:

- TAM (Tip5/ARBP/MBD) Domain: A methyl-CpG-binding domain-like domain that can bind to DNA.[2]
- DDT (DNA binding homeobox and different transcription factors) Domain: Implicated in DNA binding.
- PHD (Plant Homeodomain) Finger: Recognizes and binds to specific histone modifications, particularly the unmodified N-terminal tail of histone H3.
- BRD (Bromodomain): A protein module that specifically recognizes and binds to acetylated lysine residues on histone tails, with a preference for H3K14ac.[3]

Through these domains, BAZ2B acts as a "reader" of epigenetic marks, guiding the ISWI remodeling machinery to specific genomic loci.

Mechanism of Action in Epigenetic Regulation

The primary function of **dBAZ2** in epigenetic regulation is to modulate chromatin structure. By recognizing specific histone modifications, particularly acetylated lysines via its bromodomain, BAZ2B directs the associated ISWI ATPase to specific regions of the genome. The ATPase then utilizes the energy from ATP hydrolysis to reposition or "slide" nucleosomes along the DNA. This action can lead to either the compaction or opening of chromatin, thereby influencing gene expression.



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Caption: **dBAZ2** mechanism of action in chromatin remodeling.

Role in Disease and Drug Development

Dysregulation of BAZ2B has been linked to several human diseases, highlighting its importance in maintaining cellular homeostasis.

- **Cancer:** Alterations in BAZ2B expression have been observed in various cancers.[4] For instance, its homolog, BAZ2A (TIP5), is overexpressed in prostate cancer and its high levels are predictive of disease recurrence.[5][6][7] While BAZ2B is reported to be downregulated in some cancers like kidney renal clear cell carcinoma and lung squamous cell carcinoma, its precise role is context-dependent.[8] The development of small molecule inhibitors targeting the bromodomain of BAZ2B, such as BAZ2-ICR, and proteolysis-targeting chimeras (PROTACs) like **dBAZ2**, underscores its potential as a therapeutic target.[9][10][11][12][13]
- **Neurodevelopmental Disorders:** Haploinsufficiency of BAZ2B has been identified as a cause of a neurodevelopmental disorder characterized by developmental delay, intellectual

disability, and autism spectrum disorder.[14][15][16][17] This suggests a critical role for BAZ2B in brain development.[16]

Quantitative Data Summary

This section summarizes key quantitative data related to **dBAZ2**, providing a basis for experimental design and interpretation.

Table 1: BAZ2B Expression in Cancer (TCGA FPKM Data)

Cancer Type	Median FPKM
Adrenocortical carcinoma	10.9
Bladder Urothelial Carcinoma	12.5
Breast invasive carcinoma	11.8
Cervical squamous cell carcinoma	13.2
Colon adenocarcinoma	11.5
Glioblastoma multiforme	9.8
Head and Neck squamous cell carcinoma	12.1
Kidney renal clear cell carcinoma	9.5
Liver hepatocellular carcinoma	10.2
Lung adenocarcinoma	11.1
Lung squamous cell carcinoma	10.7
Ovarian serous cystadenocarcinoma	12.9
Prostate adenocarcinoma	10.4
Stomach adenocarcinoma	11.9
Thyroid carcinoma	11.3
Uterine Corpus Endometrial Carcinoma	12.7

Data sourced from The Human Protein Atlas, which provides RNA-seq data from The Cancer Genome Atlas (TCGA). FPKM (Fragments Per Kilobase of exon per Million reads) is a measure of gene expression.

Table 2: Binding Affinities of BAZ2B Domains

Domain	Ligand	Affinity (Kd)	Method
Bromodomain	H3K14ac (acetylated peptide)	16 μ M	Microscale Thermophoresis
Bromodomain	H3K14 (unmodified peptide)	288 μ M	Microscale Thermophoresis
Bromodomain	H3K14ac (short peptide, 9-mer)	45.0 \pm 3.3 μ M	Isothermal Titration Calorimetry
Bromodomain	H3K14ac (long peptide, 21-mer)	12.2 \pm 0.5 μ M	Isothermal Titration Calorimetry

Table 3: Potency of BAZ2B Inhibitors

Inhibitor	Target(s)	Potency (IC50 / Kd)	Assay Type
BAZ2-ICR	BAZ2A / BAZ2B	IC50: 130 nM / 180 nM	Biochemical Assay
BAZ2-ICR	BAZ2A / BAZ2B	Kd: 109 nM / 170 nM	Isothermal Titration Calorimetry
GSK2801	BAZ2A/B, BRD9	-	-
dBAZ2 (PROTAC)	BAZ2A / BAZ2B	DC50: 180 nM / 250 nM	Cellular Degradation Assay
dBAZ2B (PROTAC)	BAZ2B	DC50: 19 nM	Cellular Degradation Assay

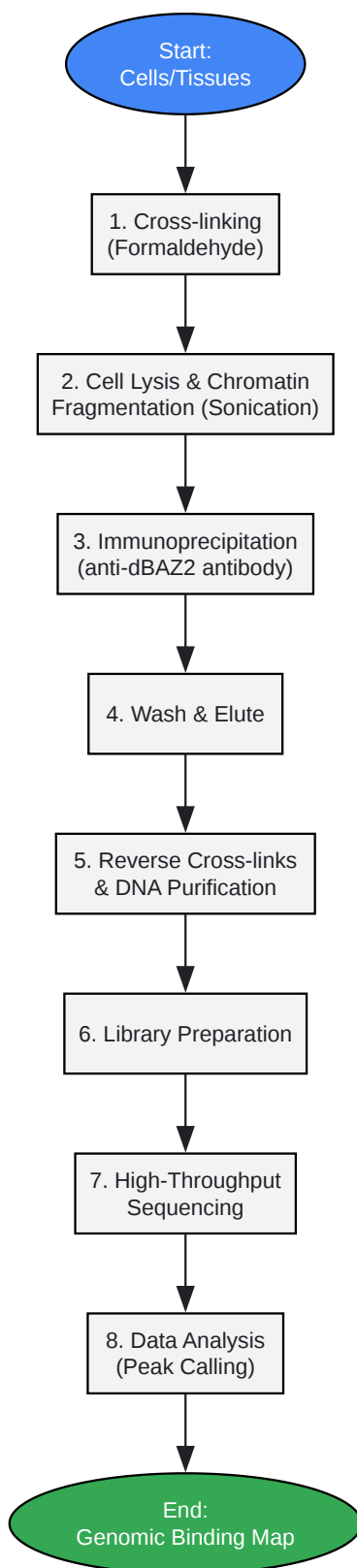
DC50 represents the concentration required to induce 50% degradation of the target protein.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study **dBAZ2** function.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of **dBAZ2**.



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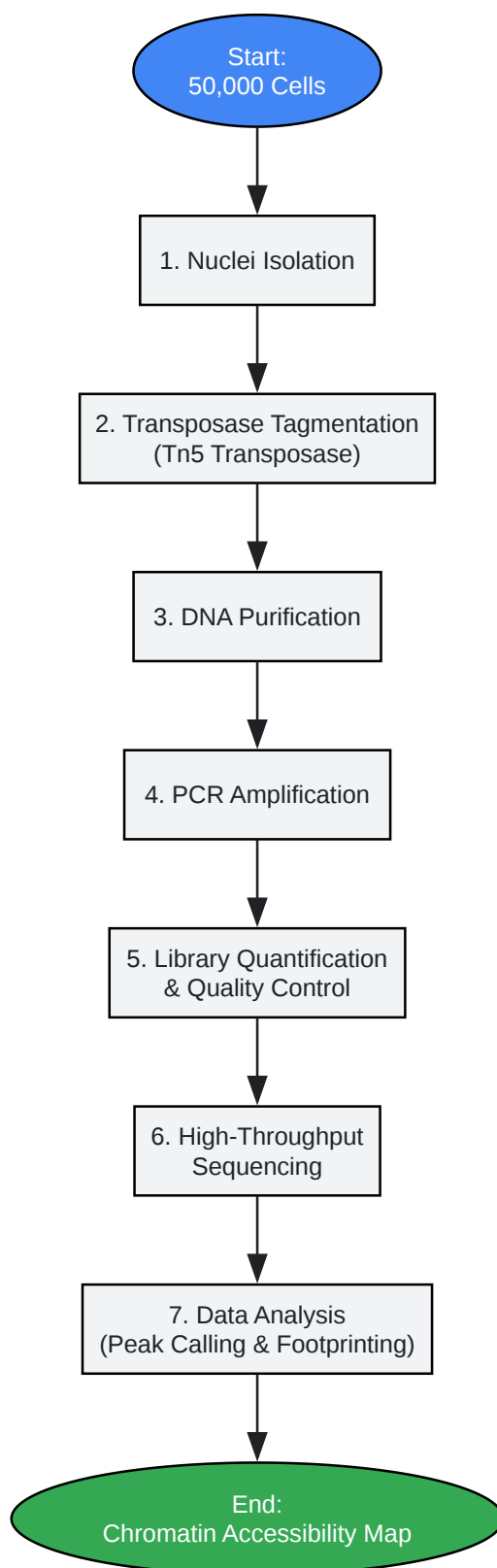
Caption: Workflow for **dBAZ2** Chromatin Immunoprecipitation Sequencing.

Protocol:

- **Cross-linking:** Treat cells (approximately 1-10 million per IP) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
- **Cell Lysis and Chromatin Fragmentation:** Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-600 bp.
- **Immunoprecipitation:** Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific for **dBAZ2**.
- **Immune Complex Capture:** Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
- **Washes:** Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.
- **Elution and Reverse Cross-linking:** Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
- **DNA Purification:** Treat the sample with RNase A and Proteinase K, and then purify the DNA using phenol-chloroform extraction or a DNA purification kit.
- **Library Preparation and Sequencing:** Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- **Data Analysis:** Align the sequencing reads to the reference genome and use a peak-calling algorithm to identify regions of **dBAZ2** enrichment.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is used to assess changes in chromatin accessibility upon modulation of **dBAZ2** expression or activity.



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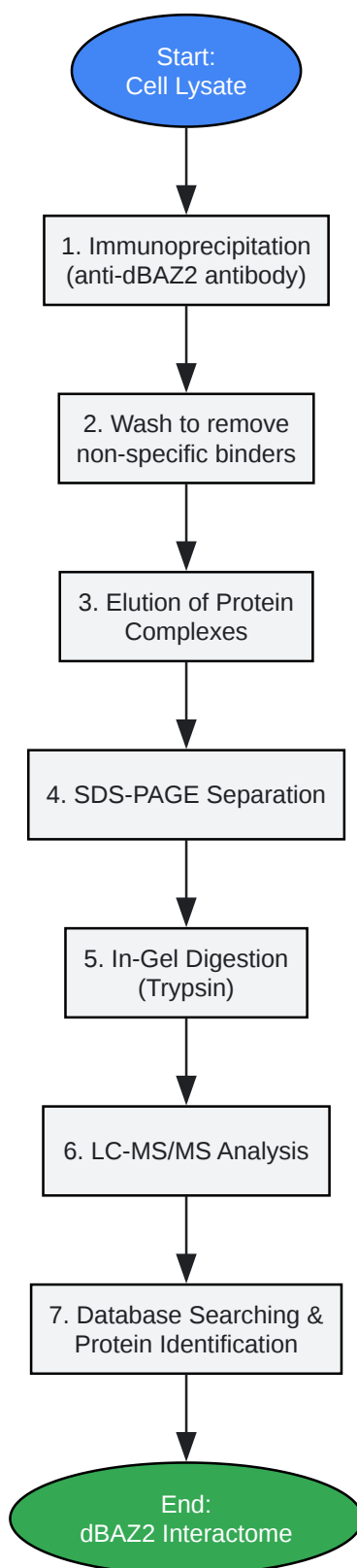
Caption: Workflow for Assay for Transposase-Accessible Chromatin with Sequencing.

Protocol:

- **Cell Lysis:** Start with 50,000 cells. Lyse the cells in a hypotonic buffer containing a non-ionic detergent to release the nuclei.
- **Tagmentation:** Resuspend the isolated nuclei in a transposition reaction mix containing Tn5 transposase. Incubate at 37°C for 30 minutes. The Tn5 transposase will simultaneously fragment the DNA in open chromatin regions and ligate sequencing adapters.
- **DNA Purification:** Purify the tagmented DNA using a DNA purification kit.
- **PCR Amplification:** Amplify the purified DNA using PCR to enrich for the tagmented fragments and add the remaining sequencing adapters.
- **Library Purification and Size Selection:** Purify the amplified library and perform size selection to remove very large and very small fragments.
- **Sequencing and Data Analysis:** Perform high-throughput sequencing and analyze the data to identify regions of open chromatin.

Co-Immunoprecipitation (Co-IP) and Mass Spectrometry

Co-IP followed by mass spectrometry is used to identify proteins that interact with **dBAZ2**.



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Caption: Workflow for Co-Immunoprecipitation Mass Spectrometry.

Protocol:

- Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
- Immunoprecipitation: Incubate the cell lysate with an antibody against **dBAZ2**.
- Immune Complex Capture: Add Protein A/G beads to pull down the **dBAZ2**-containing protein complexes.
- Washing: Wash the beads extensively to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads.
- Sample Preparation for Mass Spectrometry: Run the eluted proteins on an SDS-PAGE gel, excise the protein bands, and perform in-gel trypsin digestion.
- LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Search the MS/MS spectra against a protein database to identify the proteins that co-immunoprecipitated with **dBAZ2**.

BAZ2B Inhibitor Screening Assay

This assay is designed to measure the inhibition of BAZ2B bromodomain binding to its acetylated histone substrate.

Protocol (based on AlphaLISA® format):

- Incubation: Incubate a mixture of His-tagged BAZ2B bromodomain, a biotinylated acetylated histone peptide substrate (e.g., H3K14ac), and the test inhibitor in an assay buffer for 30 minutes.
- Addition of Acceptor Beads: Add Nickel Chelate AlphaLISA® Acceptor beads, which will bind to the His-tagged BAZ2B.
- Addition of Donor Beads: Add Streptavidin-conjugated AlphaScreen® Donor beads, which will bind to the biotinylated histone peptide.

- **Signal Detection:** If BAZ2B and the histone peptide are in close proximity (i.e., binding has occurred), the donor and acceptor beads will also be in close proximity. Upon excitation, the donor beads will release singlet oxygen, which will trigger a chemiluminescent signal from the acceptor beads. This signal is then measured. A decrease in signal in the presence of an inhibitor indicates disruption of the BAZ2B-histone interaction.

Conclusion

dBAA2 (BAZ2B) is a multifaceted epigenetic regulator with a critical role in chromatin remodeling and gene expression. Its involvement in cancer and neurodevelopmental disorders makes it a compelling target for further research and therapeutic development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and researchers to design and execute studies aimed at unraveling the complexities of **dBAA2** function and its role in human health and disease. The continued development of specific chemical probes and degraders for BAZ2B will be instrumental in validating its therapeutic potential.

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- To cite this document: BenchChem. [dBAZ2: A Technical Guide to Investigating its Role in Epigenetic Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541597#dbaz2-for-studying-epigenetic-regulation]

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